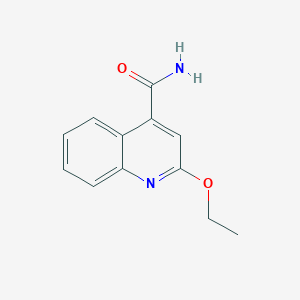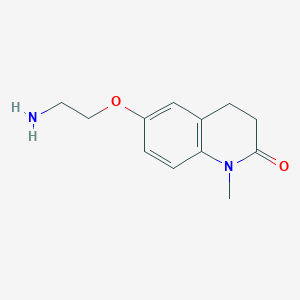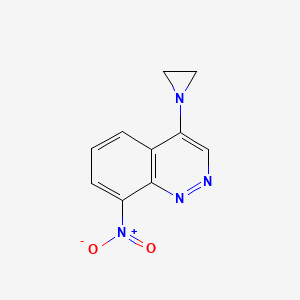
8-Quinolinecarbothioamide, 5,6,7,8-tetrahydro-2,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various therapeutic applications
Preparation Methods
The synthesis of 2,4-dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide typically involves the reaction of 2,4-dimethyl-5,6,7,8-tetrahydroquinoline with a thiocarbonyl compound under specific conditions. One common method involves the use of hydrazine hydrate in absolute ethanol, followed by refluxing and precipitation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,4-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted quinoline derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studies have shown its potential as an antibacterial and antifungal agent.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors involved in various biological processes. For example, its antibacterial activity may be due to the inhibition of bacterial enzyme systems .
Comparison with Similar Compounds
Similar compounds to 2,4-dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide include:
5,6,7,8-Tetrahydroquinoline: A precursor in the synthesis of various quinoline derivatives.
2,4-Dimethylquinoline: Shares a similar structure but lacks the tetrahydro and carbothioamide groups.
5,6,7,8-Tetrahydroquinoxaline: Another heterocyclic compound with similar biological activities.
The uniqueness of 2,4-dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
60169-58-6 |
|---|---|
Molecular Formula |
C12H16N2S |
Molecular Weight |
220.34 g/mol |
IUPAC Name |
2,4-dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide |
InChI |
InChI=1S/C12H16N2S/c1-7-6-8(2)14-11-9(7)4-3-5-10(11)12(13)15/h6,10H,3-5H2,1-2H3,(H2,13,15) |
InChI Key |
JZAKLCMOCCWOGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1CCCC2C(=S)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-7-fluoroimidazo[1,5-a]pyridine](/img/structure/B11887188.png)

![3-(7H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propanenitrile](/img/structure/B11887215.png)
![(1R,3R,5R)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B11887222.png)







![6-Methyl-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B11887272.png)


